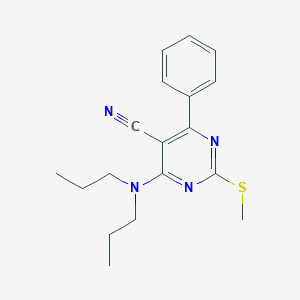
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate, also known as ECEQ, is a chemical compound that has gained attention in scientific research due to its potential pharmacological effects. ECEQ belongs to the quinoline family of compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate is not fully understood, but studies have suggested that it may act by inhibiting bacterial DNA synthesis and disrupting bacterial cell membranes. Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has also been found to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has been shown to have minimal toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to determine the long-term effects of Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has several advantages for laboratory experiments, including its high potency and selectivity against bacteria and cancer cells. However, Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
Future research on Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate could focus on its potential use as a therapeutic agent for various bacterial infections and cancer types. Studies could also investigate the molecular mechanisms underlying its pharmacological effects and explore ways to improve its solubility and bioavailability. Additionally, the development of Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate analogs with improved pharmacological properties could be explored.
Méthodes De Synthèse
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has been synthesized using various methods, including the condensation of ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate and cyclohexylamine in the presence of acetic acid. Another method involves the reaction of ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate with cyclohexylamine hydrochloride in the presence of triethylamine. These methods have been reported to yield Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate with high purity and yield.
Applications De Recherche Scientifique
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has been investigated for its potential pharmacological effects, including its antimicrobial, antitumor, and anti-inflammatory properties. Studies have shown that Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate exhibits potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
Nom du produit |
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate |
|---|---|
Formule moléculaire |
C20H26N2O3 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
ethyl 4-(cyclohexylamino)-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C20H26N2O3/c1-3-24-15-10-11-18-16(12-15)19(22-14-8-6-5-7-9-14)17(13-21-18)20(23)25-4-2/h10-14H,3-9H2,1-2H3,(H,21,22) |
Clé InChI |
SUQYWJFPMXSAJL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3CCCCC3 |
SMILES canonique |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)
![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)



![6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253914.png)


![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B253919.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B253921.png)
![N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253922.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B253923.png)